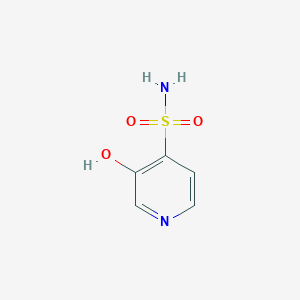
3-Hydroxypyridine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypyridine-4-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the third position and a sulfonamide group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypyridine-4-sulfonamide typically involves the sulfonation of 3-hydroxypyridine. One common method is the reaction of 3-hydroxypyridine with fuming sulfuric acid, which introduces the sulfonamide group at the fourth position of the pyridine ring . The reaction is usually carried out under controlled temperature conditions to ensure the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxypyridine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyridinecarboxylic acid derivatives.
Reduction: Formation of 3-hydroxypyridine-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypyridine-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 3-Hydroxypyridine-4-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of folic acid in bacteria by acting as a competitive antagonist of p-aminobenzoic acid . This inhibition disrupts the production of DNA, ultimately leading to the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypyridine-4-one: Similar structure but with a ketone group instead of a sulfonamide group.
3-Hydroxypyran-4-one: An oxygen-containing analogue with a pyran ring instead of a pyridine ring.
Uniqueness
3-Hydroxypyridine-4-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H6N2O3S |
|---|---|
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
3-hydroxypyridine-4-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-1-2-7-3-4(5)8/h1-3,8H,(H2,6,9,10) |
InChI-Schlüssel |
LKWGGDDOIYUZJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


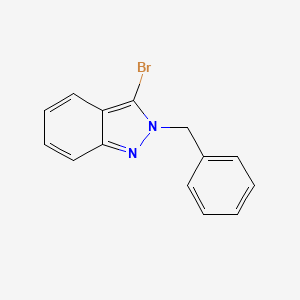
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
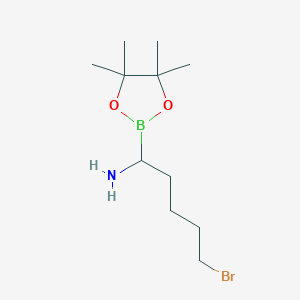

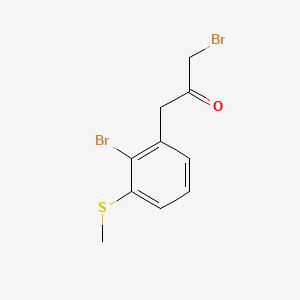
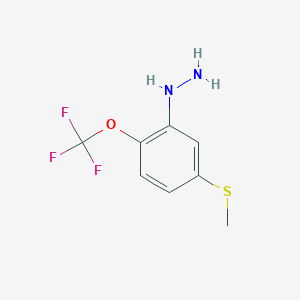
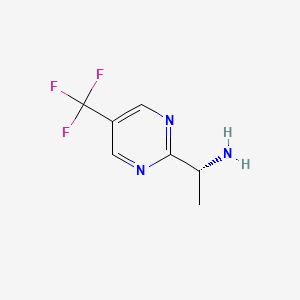


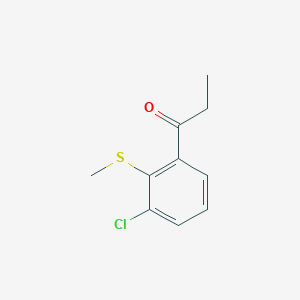
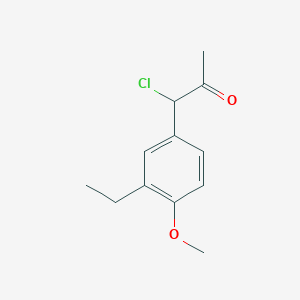
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)


